3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester is a bicyclic compound characterized by its unique structural features, including a diazabicyclo nonane framework and a carboxylic acid derivative. The molecular formula is C19H26N2O3, indicating the presence of nitrogen and oxygen functional groups alongside carbon and hydrogen. This compound is notable for its tert-butyl ester functionality, which enhances its stability and reactivity in various
As mentioned earlier, information on the specific mechanism of action of TBN-ON-Bn is not available. However, the presence of the diazabicyclonone core suggests potential for various activities depending on the target molecule. Some diazabicyclonones have been shown to inhibit enzymes or interact with receptors, leading to biological effects [].
The compound can undergo several chemical transformations due to its functional groups:
These reactions are essential for synthesizing related compounds and exploring their biological activities.
Research indicates that 3,9-diazabicyclo[3.3.1]nonane derivatives exhibit significant biological activities:
The synthesis of 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves several key steps:
The compound has various applications across multiple fields:
Interaction studies involving 3,9-diazabicyclo[3.3.1]nonane derivatives have shown that they can interact with various biological targets:
Several compounds share structural similarities with 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonane | Lacks the Boc protecting group and ketone | Simpler structure with different reactivity |
| 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | Oxygen atom integrated into the bicyclic structure | Altered chemical properties due to oxygen |
| tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane | Contains a benzyl group instead of phenylmethyl | Potentially different biological activities due to substitution |
The uniqueness of 3,9-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester lies in its combination of a tert-butoxycarbonyl protecting group and a ketone functional group. This configuration allows for diverse chemical reactivity and applications that are not found in simpler or differently substituted analogs .